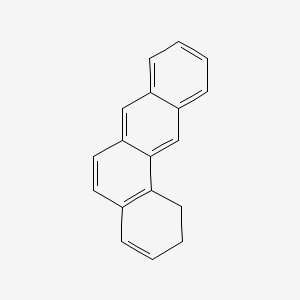

BENZ(a)ANTHRACENE, 1,2-DIHYDRO-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BENZ(a)ANTHRACENE, 1,2-DIHYDRO- is a useful research compound. Its molecular formula is C18H14 and its molecular weight is 230.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality BENZ(a)ANTHRACENE, 1,2-DIHYDRO- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZ(a)ANTHRACENE, 1,2-DIHYDRO- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C18H12

- CAS Number : 56-55-3

- Molecular Weight : 228.25 g/mol

Benz(a)anthracene, 1,2-dihydro- is characterized by its fused ring structure, which is typical of many PAHs. This structure contributes to its biological activity and environmental persistence.

Carcinogenicity Studies

Benz(a)anthracene, 1,2-dihydro- is primarily studied for its carcinogenic potential. Research has demonstrated that this compound can induce tumors in various animal models through different routes of exposure:

- Topical Application : Studies have shown that topical application of benz(a)anthracene leads to DNA binding in mouse skin, which is a critical step in the carcinogenic process .

- Intraperitoneal Injection : Animal studies indicated a significant increase in tumor incidence following intraperitoneal administration .

Case Study Example :

In a study where CD-1 mice were treated with benz(a)anthracene via skin painting, the incidence of skin tumors was significantly higher compared to control groups, demonstrating its effectiveness as a tumor initiator .

Metabolic Activation and Mutagenicity

The metabolism of benz(a)anthracene results in the formation of reactive intermediates that are highly mutagenic. Specific enzymes like dihydrodiol dehydrogenase (DDH) have been shown to influence the mutagenicity of benz(a)anthracene metabolites:

- Dihydrodiol Formation : The compound is metabolized into dihydrodiols that exhibit increased mutagenic activity in bacterial assays .

- Inhibition Studies : Research indicates that certain enzymes can reduce the mutagenicity of benz(a)anthracene, suggesting potential pathways for detoxification .

| Metabolite | Mutagenicity Level | Reference |

|---|---|---|

| Benz(a)anthracene | High | |

| BA-3,4-Dihydrodiol | Very High | |

| BA-1,2-Dihydrodiol | Moderate |

Environmental Monitoring

Benz(a)anthracene is commonly found in environmental samples as a result of incomplete combustion processes (e.g., tobacco smoke and vehicle emissions). Its presence serves as an indicator of PAH pollution:

- Environmental Analysis : The compound is analyzed in soil and water samples to assess contamination levels and ecological risk .

Application Example :

In environmental studies, benz(a)anthracene levels are monitored alongside other PAHs to evaluate the effectiveness of pollution control measures.

Toxicological Assessments

Toxicological assessments have classified benz(a)anthracene as a probable human carcinogen based on animal studies and its presence in known carcinogenic mixtures like coal tar and cigarette smoke:

Propriétés

Numéro CAS |

60968-08-3 |

|---|---|

Formule moléculaire |

C18H14 |

Poids moléculaire |

230.3 g/mol |

Nom IUPAC |

1,2-dihydrobenzo[a]anthracene |

InChI |

InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-3,5-7,9-12H,4,8H2 |

Clé InChI |

QAOBWUDWTZDFAO-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C23 |

SMILES canonique |

C1CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C23 |

Key on ui other cas no. |

60968-08-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.